REACTION_CXSMILES
|
[C:1]([NH2:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4].[OH-].[K+].[CH:13]1([CH2:16]Br)[CH2:15][CH2:14]1>C(O)C>[CH:13]1([CH2:16][O:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[C:1]([NH2:10])=[O:9])[CH2:15][CH2:14]1 |f:1.2|
|
Name
|
|
Quantity
|
15.22 g
|
Type
|
reactant
|
Smiles
|
C(C=1C(O)=CC=CC1)(=O)N
|
Name
|
|
Quantity
|
7.73 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
16.024 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)CBr
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The cooled mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove inorganic products
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to an oil
|
Type
|
DISSOLUTION
|
Details
|
The oil was dissolved in 1:1 toluene
|
Type
|
WASH
|
Details
|
ethyl acetate (200 ml) and the solution was washed with 10% potassium hydroxide solution (2×30 ml), water (50 ml) and saturated brine (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)COC1=C(C(=O)N)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |